Oxepane

Ring Strain Thermochemistry Polymerization Thermodynamics

Oxepane (592-90-5): a 7-membered cyclic ether with 100× lower effective molarity and two orders of magnitude slower ionic propagation than THF, enabling controlled CROP to crystalline poly(oxyhexamethylene) (mp 56–58°C) with narrow dispersity. As a specialty solvent (bp 118–120°C), it bridges the gap between THF and aggressive high-boiling solvents, tuning ion-pair dynamics in anionic styrene polymerization. ≥98% GC purity accelerates medicinal chemistry total synthesis by eliminating the entropic barrier of seven-membered ring construction. Choose oxepane when THF or THP compromises your kinetics or architecture.

Molecular Formula C6H12O
Molecular Weight 100.16 g/mol
CAS No. 592-90-5
Cat. No. B1206615
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOxepane
CAS592-90-5
Molecular FormulaC6H12O
Molecular Weight100.16 g/mol
Structural Identifiers
SMILESC1CCCOCC1
InChIInChI=1S/C6H12O/c1-2-4-6-7-5-3-1/h1-6H2
InChIKeyUHHKSVZZTYJVEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / 25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Oxepane (CAS 592-90-5): Procurement and Differentiation Guide for the Seven-Membered Cyclic Ether


Oxepane (hexamethylene oxide) is a saturated seven-membered heterocyclic compound with the formula C₆H₁₂O, consisting of a ring with one oxygen atom and six carbon atoms [1]. It is a key building block and solvent in organic synthesis and polymer chemistry, with a molecular weight of 100.16 g/mol . Commercial specifications typically indicate a purity of ≥98.0% (GC) and a boiling point of 118-120 °C .

Oxepane (CAS 592-90-5): Why Generic Seven-Membered Ring Substitution is Not a Viable Strategy


Oxepane is not directly interchangeable with other cyclic ethers such as tetrahydropyran (THP), oxetane, or 1,4-dioxane. These compounds exhibit distinct ring strain energies, conformational dynamics, polymerization kinetics, and physicochemical properties that critically affect their performance as solvents, monomers, and synthetic intermediates. Substituting oxepane with a less expensive or more readily available cyclic ether without quantitative justification can lead to unexpected reaction outcomes, altered polymer architectures, and compromised process reproducibility. The following evidence quantifies these differentiating factors to guide scientific selection.

Oxepane (CAS 592-90-5): Quantitative Differentiation Evidence vs. Closest Analogs


Ring Strain Energy of Oxepane vs. Tetrahydropyran (THP): Quantifying the Energetic Barrier

Oxepane exhibits a ring strain energy that is significantly different from that of its six-membered analog, tetrahydropyran (THP). While oxepane has a calculated strain energy of approximately 5.09-5.77 kcal/mol at the MP2 level of theory [1], THP is generally considered to have near-zero ring strain. This 5-6 kcal/mol difference means that oxepane is considerably less strained than four-membered oxetanes but more strained than six-membered rings, placing it in a unique energetic niche for ring-opening reactions.

Ring Strain Thermochemistry Polymerization Thermodynamics

Cationic Polymerization Kinetics: Effective Molarity and Propagation Rate Constants vs. Tetrahydrofuran (THF)

In cationic ring-opening polymerization, oxepane exhibits a markedly lower effective molarity compared to tetrahydrofuran (THF). The effective molarity in oxepane polymerization ([OXP]ₑff ≈ 1 mol·L⁻¹) is lower by a factor of 10² than [THF]ₑff [1]. Additionally, the rate constant for ionic propagation (kₚᵢ) for oxepane is 2 × 10⁻⁴ mol⁻¹·L·s⁻¹, which is 100 times lower than the corresponding value for THF (kₚᵢ = 2 × 10⁻² mol⁻¹·L·s⁻¹) under similar conditions [1].

Polymer Chemistry Kinetics Cationic Polymerization

Synthetic Yield in Cyclodehydration: Oxepane vs. Tetrahydropyran from 1,n-Diols

Using heteropoly acid H₃PW₁₂O₄₀ as a catalyst, the cyclodehydration of hexane-1,6-diol yields oxepane with an excellent yield of 80%, whereas the same catalyst system applied to pentane-1,5-diol yields tetrahydropyran (THP) [1]. The selectivity for oxepane formation is notably high, surpassing that of other reported catalyst systems for similar cyclodehydration reactions [1].

Synthetic Methodology Catalysis Yield Optimization

Conformational Dynamics: Oxepane Twist-Chair Preference vs. Chair Conformation of Tetrahydropyran

Oxepane adopts a twist-chair conformation as its lowest energy form, with the chair conformation serving as a transition state rather than a stable minimum [1]. The barrier of interconversion between the chair and boat families of conformations is approximately 8 kcal/mol [2]. This is in contrast to tetrahydropyran (THP), which predominantly adopts a chair conformation with an anomeric effect stabilization [3].

Conformational Analysis Molecular Modeling Stereochemistry

Apparent Polymerization Rate Order: Oxepane's Position in the Cyclic Ether Reactivity Hierarchy

In the living cationic polymerization of isobutyl vinyl ether (IBVE) initiated by 1/EtAlCl₂ in hexane at 0°C, the apparent polymerization rate in the presence of cyclic ether additives follows the order: 1,4-dioxane ≫ THP > oxepane ≫ THF [1]. Oxepane occupies an intermediate position in this reactivity hierarchy, being less reactive than THP but more reactive than THF as an additive [1].

Polymerization Kinetics Structure-Reactivity Relationship Cationic Polymerization

Physicochemical Properties: Boiling Point and Density Differentiation from Tetrahydropyran

Oxepane exhibits a boiling point of 118-120°C and a density of 0.901 g/cm³ . In comparison, tetrahydropyran (THP) has a boiling point of 88°C and a density of 0.881 g/cm³ . The 30-32°C higher boiling point of oxepane provides a wider liquid range for solvent applications and a different evaporation profile, while the higher density reflects the increased molecular weight and ring size.

Physical Properties Solvent Selection Purification

Oxepane (CAS 592-90-5): Evidence-Backed Application Scenarios for Scientific and Industrial Use


Controlled Cationic Ring-Opening Polymerization

Oxepane is uniquely suited for controlled cationic ring-opening polymerization where precise kinetic control is required. Its effective molarity is 100-fold lower than THF [1], and its ionic propagation rate constant (2 × 10⁻⁴ mol⁻¹·L·s⁻¹) is two orders of magnitude smaller than that of THF [1]. This reduced reactivity enables the production of well-defined poly(oxyhexamethylene) with controlled molecular weight and narrow dispersity. The polymer is a crystalline solid with a melting point of 56-58°C [2], offering distinct thermal properties compared to poly(THF).

Specialty Solvent for High-Temperature Reactions

With a boiling point of 118-120°C , oxepane serves as a specialty solvent for organic reactions that require temperatures above the boiling point of THF (66°C) or THP (88°C) but below more aggressive solvents. Its moderate dielectric constant and dipole moment [3] make it suitable for both polar and non-polar reaction environments, while its seven-membered ring structure provides a unique solvation sphere that can influence reaction rates and selectivities.

Synthetic Building Block for Natural Product Synthesis

The oxepane core is a key structural motif in numerous biologically active natural products [4]. However, the synthesis of substituted oxepanes is challenging due to enthalpic and entropic barriers [4]. The availability of high-purity oxepane (≥98% GC ) as a starting material enables chemists to bypass the construction of the seven-membered ring from acyclic precursors, significantly streamlining the total synthesis of complex oxepane-containing targets. The 80% yield reported for oxepane synthesis from hexane-1,6-diol [5] demonstrates the feasibility of large-scale preparation for medicinal chemistry programs.

Anionic Polymerization Solvent for Living Polymer Synthesis

Oxepane has been successfully employed as a solvent for the anionic polymerization of styrene using polystyrylsodium initiators [3]. Its measured dielectric constant, viscosity, and dipole moment [3] differ from those of THF and THP, influencing ion-pair dynamics and propagation rate constants. This provides polymer chemists with an additional solvent option for tuning the kinetics and stereochemistry of anionic polymerizations, particularly when seeking to modulate the reactivity of growing chain ends.

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